1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Descripción general

Descripción

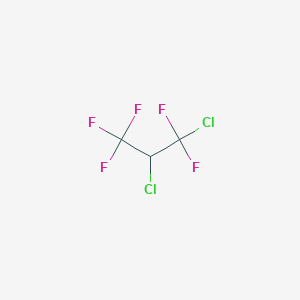

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is nonflammable and slightly soluble in water . This compound is primarily used as a refrigerant and has applications in various industrial processes .

Métodos De Preparación

The synthesis of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane typically involves the reaction of propane with chlorine and fluorine sources. One common method includes the reaction of dichlorofluoromethane with tetrafluoroethylene . The reaction is carried out in the presence of a catalyst, such as antimony chlorofluoride, at temperatures ranging from 90 to 130°C under normal pressure . This method is preferred due to its efficiency and the avoidance of high-pressure conditions.

Análisis De Reacciones Químicas

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is chemically inert under most conditions but can undergo specific reactions:

Oxidation: It can react with strong oxidizing agents, although this is not common under standard conditions.

Reduction: The compound can react violently with strong reducing agents, such as active metals.

Substitution: It can undergo halogen exchange reactions, where chlorine atoms are replaced by other halogens.

The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with hydrogen fluoride can produce fluorinated derivatives .

Aplicaciones Científicas De Investigación

1,2-Dichloro-1,1,3,3,3-pentafluoropropane has several applications in scientific research and industry:

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane involves its interaction with various molecular targets. It is relatively inert, meaning it does not readily react with most substances. under specific conditions, it can interact with strong oxidizing or reducing agents, leading to the formation of different products . The pathways involved in these reactions are primarily dependent on the nature of the reagents and the environmental conditions.

Comparación Con Compuestos Similares

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is similar to other halogenated hydrocarbons, such as:

1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has a similar structure but differs in the position of chlorine atoms.

1,1-Dichloro-1,2,3,3,3-pentafluoropropane: Another closely related compound with slight variations in its molecular structure.

The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity patterns compared to its analogs .

Actividad Biológica

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da) is a halogenated hydrocarbon that has garnered attention due to its potential biological activity and environmental impact. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicity, biotransformation, and relevant case studies.

- Chemical Formula : C₃HCl₂F₅

- CAS Number : 431-86-7

- Boiling Point : 50.4°C

- Density : 1.5564 g/cm³

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels in various biological systems. Notably:

- In Vitro Studies : The compound has been assessed for cytotoxic effects using cell cultures. Results demonstrated minimal cytotoxicity at concentrations typically used in industrial applications .

- In Vivo Studies : A 90-day inhalation study in rats revealed no significant histopathological changes in most organs. However, an increased incidence of myocarditis was observed at high exposure levels (50,000 ppm) with inflammatory cell infiltration noted in myocardial tissues . This suggests a potential cardiotoxic effect at elevated concentrations.

Metabolism and Biotransformation

The metabolic pathways of this compound involve biotransformation into various metabolites. Key findings include:

- Major Metabolites : Studies have identified several metabolites formed during the biotransformation process. Notably, 3,3,3-trifluoropropionic acid has been implicated in cardiotoxicity associated with the compound .

- Mechanism of Action : The mechanism underlying the observed cardiotoxic effects is not fully elucidated but may involve the formation of reactive intermediates that affect cardiac function .

Occupational Exposure

A case study involving workers exposed to high concentrations of HCFC-225da highlighted potential health risks associated with long-term exposure. Symptoms reported included respiratory issues and cardiovascular complaints. Monitoring of blood parameters indicated alterations consistent with chemical exposure-related stress responses .

Environmental Impact

The environmental persistence and bioaccumulation potential of HCFC-225da have raised concerns regarding its classification under EU REACH regulations as a very bioaccumulative substance (vPvB) . This classification necessitates careful management to mitigate ecological risks.

Data Table: Toxicity and Biological Effects

Propiedades

IUPAC Name |

1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBEACGJQDUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042030 | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

431-86-7 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.